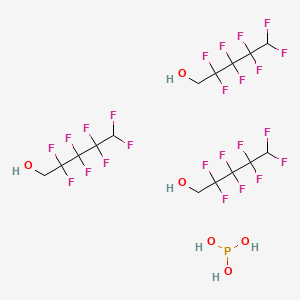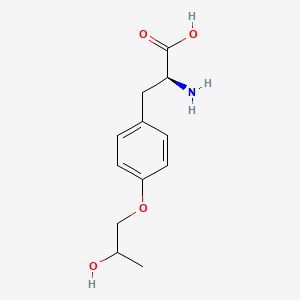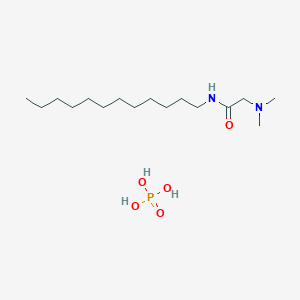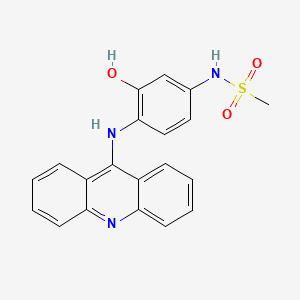
Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- is a chemical compound with the molecular formula C20H17N3O2S and a molecular weight of 363.43 This compound is known for its unique structure, which includes an acridine moiety, a hydroxyphenyl group, and a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- typically involves the reaction of 9-aminoacridine with 4-chloro-3-hydroxybenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acridine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of a nitro group can yield an amine .
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound has shown potential as a fluorescent probe for studying biological systems due to its acridine moiety, which exhibits fluorescence properties.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The acridine moiety intercalates into DNA, disrupting the DNA structure and inhibiting the replication process. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by interfering with their DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(9-acridinylamino)-3-methoxyphenyl)methanesulfonamide: Similar structure but with a methoxy group instead of a hydroxy group.
N-(4-amino-3-methoxyphenyl)methanesulfonamide: Contains an amino group instead of the acridine moiety.
N-(4-cyanophenyl)methanesulfonamide: Contains a cyano group instead of the acridine moiety.
Uniqueness
Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- is unique due to its combination of the acridine moiety and the hydroxyphenyl group. This combination imparts specific chemical and biological properties, such as fluorescence and potential anticancer activity, which are not observed in the similar compounds listed above .
Propriétés
Numéro CAS |
64894-86-6 |
|---|---|
Formule moléculaire |
C20H17N3O3S |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
N-[4-(acridin-9-ylamino)-3-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C20H17N3O3S/c1-27(25,26)23-13-10-11-18(19(24)12-13)22-20-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)20/h2-12,23-24H,1H3,(H,21,22) |
Clé InChI |
BQGVCWLQFXUBCI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



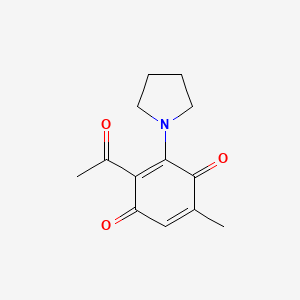



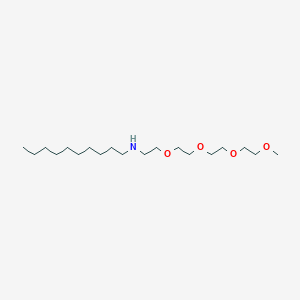
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)



